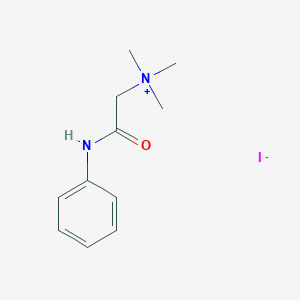

CAY10568

Description

Properties

IUPAC Name |

(2-anilino-2-oxoethyl)-trimethylazanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.HI/c1-13(2,3)9-11(14)12-10-7-5-4-6-8-10;/h4-8H,9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCPHDQUNJSJNQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(=O)NC1=CC=CC=C1.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22913-17-3 | |

| Record name | Ammonium, (phenylcarbamylmethyl)trimethyl-, iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022913173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Unraveling the Sodium Channel Blocking Properties of CAY10568: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Initial Investigation Yields No Publicly Available Data on CAY10568

A comprehensive search of publicly available scientific literature and databases for information regarding the sodium channel blocking properties of a compound designated "this compound" has yielded no specific results. This suggests that this compound may be an internal, pre-clinical compound not yet disclosed in the public domain, a misidentified compound, or a substance that has not been the subject of published scientific research.

Therefore, this guide will pivot to provide a foundational understanding of the principles and methodologies relevant to the characterization of novel sodium channel blockers, which would be applicable to a compound like this compound should data become available. This will include an overview of sodium channel biology, the mechanisms of channel blockade, and the state-of-the-art experimental approaches used to quantify and characterize these interactions.

The Critical Role of Voltage-Gated Sodium Channels

Voltage-gated sodium channels (VGSCs) are integral membrane proteins that play a fundamental role in the initiation and propagation of action potentials in excitable cells, such as neurons, cardiac myocytes, and skeletal muscle fibers.[1] These channels are composed of a large pore-forming α-subunit and one or more smaller β-subunits that modulate channel gating and localization.[1] The α-subunit forms the central pore through which sodium ions pass and is the primary target for a wide array of therapeutic agents and toxins.[2]

There are nine known subtypes of the VGSC α-subunit in mammals (NaV1.1–NaV1.9), each with distinct tissue distribution, biophysical properties, and pharmacological sensitivities.[3] This diversity allows for the targeted development of drugs that can selectively modulate specific physiological processes. For instance, NaV1.7 is a genetically validated target for pain, as loss-of-function mutations lead to a congenital insensitivity to pain.[3][4][5] Conversely, NaV1.5 is the predominant cardiac sodium channel, and its blockade is a key mechanism of action for Class I antiarrhythmic drugs.[6][7]

Mechanisms of Sodium Channel Blockade

Sodium channel blockers can be broadly categorized based on their mechanism of action, which often relates to their binding site and the conformational state of the channel they preferentially target. The channels cycle through three main states:

-

Resting (Closed) State: At hyperpolarized membrane potentials, the channel is closed but available to be opened.

-

Open (Activated) State: Upon membrane depolarization, the channel opens, allowing for the rapid influx of sodium ions.

-

Inactivated State: Following a brief opening, the channel enters a non-conducting, inactivated state.

Many clinically relevant sodium channel blockers exhibit state-dependent binding, meaning they have a higher affinity for the open and/or inactivated states of the channel compared to the resting state.[8][9][10] This property is crucial for their therapeutic efficacy and safety, as it allows for selective targeting of rapidly firing cells (which have more channels in the open and inactivated states) in pathological conditions like epilepsy, cardiac arrhythmias, and chronic pain, while sparing normally firing cells.[11]

Use-dependent or frequency-dependent block is a related phenomenon where the degree of inhibition increases with the frequency of channel activation.[8][12] This occurs because with more frequent stimulation, there is less time for the drug to dissociate from the channel between depolarizing pulses, leading to an accumulation of the block.

Experimental Protocols for Characterizing Sodium Channel Blockers

The gold-standard technique for studying the interaction of a compound with voltage-gated sodium channels is patch-clamp electrophysiology .[13] This technique allows for the direct measurement of the ionic current flowing through the channels in a single cell or in a heterologous expression system (e.g., HEK-293 or CHO cells) engineered to express a specific sodium channel subtype.

Whole-Cell Patch-Clamp Protocol for Determining IC50

The half-maximal inhibitory concentration (IC50) is a key parameter that quantifies the potency of a blocker. A typical experimental workflow to determine the IC50 of a compound like this compound would be as follows:

Table 1: Experimental Protocol for IC50 Determination of a Novel Sodium Channel Blocker

| Step | Procedure | Details |

| 1. Cell Preparation | Culture of cells expressing the target sodium channel subtype (e.g., hNaV1.7 in HEK-293 cells). | Cells are grown to an appropriate confluency and then isolated for recording. |

| 2. Electrophysiology Setup | Establish a whole-cell patch-clamp configuration. | A glass micropipette filled with an internal solution forms a high-resistance seal with the cell membrane. The membrane is then ruptured to allow electrical access to the cell's interior. |

| 3. Voltage Protocol | Apply a voltage-clamp protocol to elicit sodium currents. | A common protocol involves holding the cell at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state, followed by a brief depolarizing step (e.g., to 0 mV) to open the channels and elicit a peak inward sodium current. |

| 4. Compound Application | Perfuse the cell with increasing concentrations of the test compound (e.g., this compound). | A baseline recording is established in the absence of the compound. Then, solutions containing different concentrations of the compound are applied sequentially. |

| 5. Data Acquisition | Record the peak sodium current at each compound concentration. | The amplitude of the current is measured and compared to the baseline. |

| 6. Data Analysis | Plot the percentage of current inhibition as a function of compound concentration and fit the data to a dose-response curve (e.g., the Hill equation) to determine the IC50 value. | This provides a quantitative measure of the compound's potency. |

Investigating State-Dependence

To assess whether a compound exhibits state-dependent block, different voltage protocols are employed:

-

Resting-State Block: The IC50 is determined from a holding potential where most channels are in the resting state (e.g., -140 mV).

-

Inactivated-State Block: The IC50 is determined from a more depolarized holding potential (e.g., -70 mV) where a significant fraction of channels are in the inactivated state. A much lower IC50 at the depolarized potential indicates preferential binding to the inactivated state.[14]

Assessing Use-Dependence

Use-dependence is investigated by applying a train of depolarizing pulses at different frequencies (e.g., 1 Hz vs. 10 Hz) in the presence of the compound. A greater reduction in current amplitude during the pulse train at higher frequencies is indicative of use-dependent block.[15]

Data Presentation and Visualization

Quantitative data from these experiments should be summarized in clear, structured tables for easy comparison.

Table 2: Hypothetical Pharmacological Profile of this compound on NaV Subtypes

| NaV Subtype | Resting State IC50 (µM) | Inactivated State IC50 (µM) | Use-Dependence (at 10 Hz) |

| NaV1.1 | > 100 | 25.3 | Moderate |

| NaV1.5 | 5.2 | 0.8 | Strong |

| NaV1.7 | 15.8 | 1.1 | Strong |

Visualizing the experimental workflow and the underlying principles of sodium channel gating and blockade can significantly aid in understanding the compound's mechanism of action.

Caption: The three primary conformational states of a voltage-gated sodium channel.

Caption: A typical workflow for determining the IC50 of a sodium channel blocker.

References

- 1. Physiology, Sodium Channels - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Mechanism of action of sodium channel blocker insecticides (SCBIs) on insect sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antinociceptive properties of an isoform-selective inhibitor of Nav1.7 derived from saxitoxin in mouse models of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Making sure you're not a bot! [nanion.de]

- 8. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]

- 10. Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Blockers of voltage-gated sodium channels for the treatment of central nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frequency and voltage-dependent inhibition of type IIA Na+ channels, expressed in a mammalian cell line, by local anesthetic, antiarrhythmic, and anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Classification of Drugs Based on Properties of Sodium Channel Inhibition: A Comparative Automated Patch-Clamp Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

CAY10568: A Targeted Approach to Pain Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10568, also known as Santinamide, is a promising compound in the field of pain research. It is a permanently charged derivative of lidocaine and a structural analog of QX-314. What sets this compound apart from traditional local anesthetics is its potential for selective blockade of pain-sensing neurons, also known as nociceptors. This selectivity offers the prospect of potent analgesia without the accompanying motor, tactile, or proprioceptive deficits commonly associated with conventional sodium channel blockers. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, preclinical data, and the experimental protocols relevant to its study in pain research.

Core Mechanism of Action: A Two-Step Verification for Pain Neuron Inhibition

The analgesic effect of this compound is contingent on a unique, two-step mechanism that ensures its action is largely restricted to nociceptors.

-

TRPV1-Mediated Entry: this compound is a cation, meaning it carries a positive charge and is membrane-impermeant under normal physiological conditions. Its entry into neurons is facilitated by the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1 channels are predominantly expressed on nociceptive sensory neurons and are activated by noxious stimuli such as heat, acid, and capsaicin (the active component of chili peppers). When a TRPV1 agonist like capsaicin is co-administered with this compound, the TRPV1 channel opens, creating a transient pore that allows this compound to enter the nociceptor.[1]

-

Intracellular Sodium Channel Blockade: Once inside the neuron, this compound exerts its primary effect: the blockade of voltage-gated sodium channels from the intracellular side. Voltage-gated sodium channels are essential for the initiation and propagation of action potentials, the electrical signals that transmit pain information to the central nervous system. By blocking these channels, this compound effectively silences the neuron, preventing the transmission of pain signals. This blockade is "use-dependent," meaning the drug binds more effectively to sodium channels that are frequently opening and closing, a characteristic of actively firing nociceptors.

This targeted delivery system is the cornerstone of this compound's selectivity. Neurons that do not express TRPV1 channels, such as motor neurons, are largely unaffected because the compound cannot gain entry to block their sodium channels.

Preclinical Efficacy in Pain Models

While specific quantitative data for this compound is limited in publicly available literature, extensive research on its close analog, QX-314, provides a strong foundation for understanding its potential efficacy. Studies utilizing QX-314 in various preclinical pain models have demonstrated significant and long-lasting analgesic effects.

Table 1: Summary of Preclinical Efficacy of QX-314 (a this compound Analog) in Pain Models

| Pain Model | Species | Administration Route | Agonist | Key Findings |

| Inflammatory Pain | Rat | Intraplantar | Capsaicin | Significant increase in paw withdrawal latency to thermal stimuli. |

| Neuropathic Pain | Rat | Perisciatic Nerve | Capsaicin | Reversal of mechanical allodynia and thermal hyperalgesia. |

| Acute Nociceptive Pain | Rat | Subcutaneous | Capsaicin | Prolonged local anesthesia without motor impairment. |

Note: The data presented is for QX-314, a well-studied analog of this compound. This compound is designed to have improved permeability through TRPV1 channels.[1]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures involved in this compound research, the following diagrams are provided.

Caption: Signaling pathway of this compound action in a nociceptor.

Caption: General experimental workflow for in vivo pain studies.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the efficacy of this compound in preclinical pain models, based on studies with its analog QX-314.

Inflammatory Pain Model (Carrageenan-induced)

-

Animal Model: Adult male Sprague-Dawley rats (200-250g) are typically used.

-

Induction of Inflammation: A 1% solution of carrageenan in sterile saline is injected into the plantar surface of one hind paw. This induces a localized inflammatory response characterized by edema, hyperalgesia, and allodynia.

-

Drug Administration:

-

A solution of this compound is prepared in sterile saline.

-

A solution of a TRPV1 agonist (e.g., capsaicin) is prepared in a vehicle solution (e.g., 10% ethanol, 10% Tween 80, and 80% saline).

-

The this compound and capsaicin solutions are co-administered via intraplantar injection into the inflamed paw.

-

-

Pain Assessment (Thermal Hyperalgesia):

-

The Hargreaves test is used to measure paw withdrawal latency to a radiant heat source.

-

A beam of light is focused on the plantar surface of the paw, and the time taken for the rat to withdraw its paw is recorded.

-

Measurements are taken at baseline (before carrageenan injection) and at various time points after drug administration (e.g., 30, 60, 90, 120 minutes).

-

-

Data Analysis: The paw withdrawal latencies of the this compound-treated group are compared to those of a vehicle-treated control group using appropriate statistical tests (e.g., two-way ANOVA followed by a post-hoc test).

Neuropathic Pain Model (Chronic Constriction Injury - CCI)

-

Animal Model: Adult male Sprague-Dawley rats are used.

-

Induction of Neuropathy: The sciatic nerve of one leg is loosely ligated with chromic gut sutures at four locations. This procedure leads to the development of chronic neuropathic pain symptoms, including mechanical allodynia and thermal hyperalgesia, within a few days.

-

Drug Administration:

-

Solutions of this compound and a TRPV1 agonist are prepared as described above.

-

The combination is administered via perineural injection in close proximity to the site of nerve injury.

-

-

Pain Assessment (Mechanical Allodynia):

-

The von Frey test is used to measure the paw withdrawal threshold to a mechanical stimulus.

-

A series of calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the paw.

-

The filament that elicits a paw withdrawal response 50% of the time is recorded as the withdrawal threshold.

-

Measurements are taken at baseline (before surgery) and at various time points after drug administration.

-

-

Data Analysis: The paw withdrawal thresholds of the this compound-treated group are compared to those of a vehicle-treated control group.

Conclusion and Future Directions

This compound represents a novel and promising strategy for the development of targeted analgesics. Its unique mechanism of action, relying on the co-activation of TRPV1 channels for entry into nociceptors, offers the potential for potent pain relief without the debilitating side effects of non-selective sodium channel blockers. While further research is needed to fully characterize the quantitative pharmacology and clinical potential of this compound, the extensive data from its analog, QX-314, provides a strong rationale for its continued investigation. Future studies should focus on establishing detailed dose-response relationships for this compound in various pain models, exploring its pharmacokinetic and pharmacodynamic properties, and evaluating its safety profile in preclinical toxicology studies. The insights gained from such research will be crucial for advancing this targeted therapeutic approach towards clinical application for the management of a wide range of pain conditions.

References

An In-Depth Technical Guide to the Interaction of CAY10568 with the TRPV1 Channel

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10568, a derivative of the permanently charged sodium channel blocker QX-314, represents a novel approach to achieving selective analgesia. Unlike traditional local anesthetics that indiscriminately block voltage-gated sodium channels, this compound is designed to preferentially enter nociceptive neurons. This selectivity is achieved through a unique interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This compound itself is not a direct antagonist of TRPV1. Instead, it leverages the activation of the TRPV1 channel by an agonist, such as capsaicin, to gain entry into the cell. As a physically smaller and less hydrophobic analogue of QX-314, this compound is engineered for enhanced permeability through the opened TRPV1 pore. Once inside the neuron, it exerts its primary effect: the blockade of intracellular domains of voltage-gated sodium channels, thereby silencing the electrical signals that lead to the sensation of pain.

This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with the TRPV1 channel. Due to the limited availability of specific quantitative data for this compound in the public domain, this guide will extensively reference the data and experimental protocols established for its parent compound, QX-314, which serves as a foundational model for this class of molecules.

Quantitative Data

The following tables summarize key quantitative data obtained from studies on QX-314, which provides a strong basis for understanding the expected activity of this compound.

Table 1: Permeability of QX-314 through the Activated TRPV1 Channel

| Parameter | Value | Species | Cell Type | Measurement Method |

| Permeability Ratio (PQX-314/PCs+) | ~0.12 | Rat | Dorsal Root Ganglion (DRG) Neurons | Electrophysiology (Reversal Potential) |

| Intracellular Accumulation of QX-314 | 50-100 µM | Rat | DRG Neurons | Electrophysiology (Reduction of outward currents) |

Table 2: Efficacy of QX-314 in Blocking Sodium Channels Following TRPV1 Activation

| TRPV1 Agonist | QX-314 Concentration | Effect | Species | Experimental Model |

| Capsaicin | 0.2% | Prolonged nociceptive block | Rat | In vivo (sciatic nerve injection) |

| Lidocaine (as TRPV1 activator) | 0.2% | Prolonged nociceptive block | Rat | In vivo (sciatic nerve injection) |

| Capsaicin | 10 mM | Slowly developing reduction of outward currents | Rat | In vitro (DRG neuron patch-clamp) |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Measuring QX-314 Permeation and Sodium Channel Blockade

This protocol is adapted from studies on QX-314 in rat dorsal root ganglion (DRG) neurons.

Objective: To measure the inward current carried by QX-314 through activated TRPV1 channels and the subsequent block of voltage-gated sodium channels.

Cell Preparation:

-

Isolate DRG neurons from rats.

-

Culture neurons on glass coverslips coated with poly-D-lysine and laminin.

-

Use neurons within 24-48 hours of plating for recordings.

Recording Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

-

Pipette Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 5 TEA-Cl, 2 Mg-ATP (pH adjusted to 7.2 with CsOH).

-

Test Solutions: External solution containing a TRPV1 agonist (e.g., 1 µM capsaicin) and varying concentrations of QX-314 (e.g., 10 mM).

Recording Procedure:

-

Establish a whole-cell patch-clamp configuration on a DRG neuron.

-

Hold the membrane potential at -60 mV.

-

Apply a voltage ramp protocol (e.g., -100 mV to +100 mV over 200 ms) to measure the current-voltage (I-V) relationship of the TRPV1 current.

-

Perfuse the cell with the external solution containing the TRPV1 agonist to record the baseline TRPV1 current.

-

Co-apply the external solution containing both the TRPV1 agonist and QX-314.

-

Record the inward current carried by QX-314 and the time-dependent reduction of the outward current, indicating intracellular accumulation.

-

To measure sodium channel blockade, use a separate voltage-step protocol to elicit sodium currents (e.g., step to 0 mV from a holding potential of -80 mV) before and after the co-application of the TRPV1 agonist and QX-314.

In Vivo Model of Nociceptive Blockade

This protocol is based on studies of QX-314 in rats.

Objective: To assess the analgesic effect of this compound when co-administered with a TRPV1 agonist.

Animal Model:

-

Adult male Sprague-Dawley rats.

Drug Administration:

-

Prepare a solution of this compound (e.g., 0.2%) with a TRPV1 agonist (e.g., 0.5% lidocaine, which also acts as a TRPV1 agonist) in sterile saline.

-

Inject the solution perineurally to the sciatic nerve.

Behavioral Testing:

-

Nociceptive Threshold: Measure the latency of paw withdrawal in response to a thermal stimulus (e.g., radiant heat) or a mechanical stimulus (e.g., von Frey filaments) before and at various time points after the injection.

-

Motor Function: Assess motor coordination and function using a rotarod test or by observing gait and posture.

Data Analysis:

-

Compare the duration and magnitude of the nociceptive block between the group receiving the combination of this compound and the TRPV1 agonist and control groups receiving either compound alone or saline.

Visualizations

CAY10568: A Technical Guide to a Nociceptor-Specific Sodium Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10568 is a novel, membrane-impermeant quaternary derivative of lidocaine that acts as a voltage-gated sodium channel (VGSC) blocker. Its unique mechanism of action lies in its selective entry into nociceptive (pain-sensing) neurons through the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. When co-administered with a TRPV1 agonist, such as capsaicin, this compound can selectively inhibit action potential generation in nociceptors, offering the potential for targeted analgesia without the motor and sensory side effects associated with traditional local anesthetics. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental protocols related to this compound.

Chemical Structure and Properties

This compound, also known as Santinamide, is a smaller and less hydrophobic analogue of the well-characterized quaternary lidocaine derivative, QX-314.[1] This modification is designed to enhance its permeability through the activated TRPV1 channel pore.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | trimethyl[(phenylcarbamoyl)methyl]-ammonium iodide | [1] |

| Synonyms | Santinamide | [1] |

| CAS Number | 22913-17-3 | [1] |

| Molecular Formula | C₁₁H₁₇IN₂O | [1] |

| Molecular Weight | 320.17 g/mol | |

| Appearance | Crystalline solid | [1] |

| Solubility | DMF: 5 mg/ml, DMSO: 3 mg/ml, PBS (pH 7.2): 0.5 mg/ml | [1] |

Mechanism of Action: A Targeted Approach to Pain Blockade

The primary mechanism of action of this compound involves the selective blockade of voltage-gated sodium channels within nociceptors. As a charged molecule, this compound is unable to passively diffuse across the cell membrane. Its entry into neurons is contingent upon the opening of the TRPV1 channel, a non-selective cation channel predominantly expressed on nociceptive sensory neurons and activated by stimuli such as capsaicin, heat, and low pH.

Upon co-application with a TRPV1 agonist, the TRPV1 channel pore dilates, allowing for the influx of this compound into the nociceptor. Once inside, this compound binds to the intracellular pore of voltage-gated sodium channels, effectively blocking the influx of sodium ions and thereby preventing the generation and propagation of action potentials. This targeted delivery system ensures that the anesthetic effect is largely restricted to pain-sensing neurons, sparing motor and other sensory neurons that do not express TRPV1.

Experimental Protocols

The following protocols are based on the foundational research describing the use of membrane-impermeant sodium channel blockers with TRPV1 agonists.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol is designed to assess the blockade of sodium currents by this compound in cultured dorsal root ganglion (DRG) neurons.

Materials:

-

Primary culture of rat DRG neurons

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH)

-

Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH)

-

This compound stock solution (in water)

-

Capsaicin stock solution (in ethanol)

-

Patch-clamp rig with amplifier and data acquisition system

Procedure:

-

Culture DRG neurons on glass coverslips.

-

Transfer a coverslip to the recording chamber and perfuse with external solution.

-

Establish a whole-cell patch-clamp recording from a DRG neuron.

-

Record baseline sodium currents by applying a series of depolarizing voltage steps.

-

Co-apply this compound (e.g., 1-10 mM) and capsaicin (e.g., 1 µM) in the external solution.

-

Continuously record sodium currents to observe the time course of the block.

-

Wash out the drugs with the external solution to assess reversibility.

Data Analysis:

-

Measure the peak amplitude of the sodium current before, during, and after drug application.

-

Calculate the percentage of current block at different concentrations of this compound to determine the IC₅₀ value.

In Vivo Behavioral Assay: Hargreaves Plantar Test for Thermal Nociception

This protocol assesses the analgesic effect of this compound on thermal pain in a rodent model.

Materials:

-

Adult male Sprague-Dawley rats

-

This compound solution (in saline)

-

Capsaicin solution (in saline with 10% ethanol and 10% Tween 80)

-

Hargreaves apparatus (plantar test)

-

Syringes and needles for intraplantar injection

Procedure:

-

Acclimate rats to the Hargreaves apparatus.

-

Measure baseline paw withdrawal latency to a radiant heat source.

-

Administer an intraplantar injection of this compound co-administered with capsaicin into one hind paw. A control group should receive vehicle.

-

At various time points post-injection (e.g., 30, 60, 90, 120 minutes), measure the paw withdrawal latency.

-

A cut-off time (e.g., 20 seconds) should be established to prevent tissue damage.

Data Analysis:

-

Calculate the change in paw withdrawal latency from baseline for each time point.

-

Compare the withdrawal latencies between the this compound-treated group and the control group using appropriate statistical tests.

Quantitative Data

Conclusion

This compound represents a promising tool for the selective inhibition of nociceptive neurons. Its unique reliance on TRPV1 channel activation for entry provides a targeted approach to analgesia, potentially avoiding the side effects of conventional local anesthetics. The experimental protocols provided in this guide offer a starting point for researchers to investigate the properties and therapeutic potential of this intriguing compound. Further studies are warranted to fully characterize its pharmacological profile and to explore its efficacy in various preclinical models of pain.

References

An In-depth Technical Guide to CAY10568 (CAS 22913-17-3): A Targeted Analgesic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10568, also known as Santinamide, is a quaternary ammonium derivative of lidocaine and a potent sodium channel blocker. Its unique characteristic lies in its selective action on nociceptive (pain-sensing) neurons. As a permanently charged molecule, this compound is generally membrane-impermeant. However, it can gain entry into neurons through the large pores of Transient Receptor Potential Vanilloid 1 (TRPV1) channels.[1][2] This targeted delivery mechanism, activated by TRPV1 agonists like capsaicin, allows this compound to induce a long-lasting, localized analgesia without the motor deficits commonly associated with traditional local anesthetics.[3] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, experimental protocols for its evaluation, and a summary of key quantitative data.

Chemical and Physical Properties

This compound is a physically smaller and less hydrophobic analogue of the experimental drug QX-314.[2][4] This modification is designed to enhance its permeability through the TRPV1 ion channel.[2]

| Property | Value | Reference |

| Formal Name | trimethyl[(phenylcarbamoyl)methyl]-ammonium iodide | [2] |

| CAS Number | 22913-17-3 | [2] |

| Synonyms | Santinamide | [2] |

| Molecular Formula | C₁₁H₁₇N₂O • I | [2] |

| Formula Weight | 320.2 g/mol | [2] |

| Purity | ≥98% | [2] |

| Formulation | A crystalline solid | [2] |

| Solubility | DMF: 5 mg/ml, DMSO: 3 mg/ml, PBS (pH 7.2): 0.5 mg/ml | [2] |

| SMILES | [I-].O=C(Nc1ccccc1)C--INVALID-LINK--(C)C | [2] |

| InChI Key | CCPHDQUNJSJNQK-UHFFFAOYSA-N | [2] |

| Storage | -20°C | [2] |

| Stability | ≥ 4 years | [2] |

Mechanism of Action: A Targeted Approach to Pain Relief

The primary mechanism of action of this compound involves the selective blockade of voltage-gated sodium channels within nociceptors.[5] Unlike traditional local anesthetics that passively diffuse across cell membranes, the charged nature of this compound restricts its entry into cells.[3] The key to its targeted action is the co-administration with a TRPV1 agonist, such as capsaicin.

TRPV1 channels are predominantly expressed on nociceptive sensory neurons and are activated by noxious stimuli, including heat and capsaicin.[1][3] Upon activation, the TRPV1 channel pore opens, creating a pathway for this compound to enter the neuron. Once inside, this compound binds to the intracellular side of voltage-gated sodium channels, effectively blocking them and thereby inhibiting the generation and propagation of action potentials that signal pain.[1][3] This selective delivery to pain-sensing neurons spares motor and other sensory neurons that do not express TRPV1, thus avoiding motor impairment.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating compounds like this compound.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp on Dorsal Root Ganglion (DRG) Neurons

This protocol is adapted from studies investigating the effects of QX-314, a close analog of this compound.

Objective: To measure the blockade of voltage-gated sodium channels by this compound in the presence of a TRPV1 agonist.

Methodology:

-

DRG Neuron Preparation:

-

Dorsal root ganglia are dissected from Sprague-Dawley rats.

-

The ganglia are treated with papain and collagenase to dissociate the neurons.

-

Neurons are plated on laminin-coated coverslips and cultured for 2-7 days.

-

-

Electrophysiological Recording:

-

Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.

-

External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH adjusted to 7.2 with CsOH.

-

Sodium currents are evoked by depolarizing voltage steps (e.g., from a holding potential of -80 mV to 0 mV).

-

-

Drug Application:

-

This compound (concentration to be tested, e.g., 1 mM) is applied externally alone, followed by co-application with a TRPV1 agonist (e.g., 1 µM capsaicin).

-

The reduction in the amplitude of the sodium current before and after drug application is measured to quantify the block.

-

In Vivo Pain Models: Sciatic Nerve Block in Rats

This protocol is based on the seminal study by Binshtok et al. (2007).

Objective: To assess the analgesic and motor effects of this compound when co-administered with a TRPV1 agonist in a live animal model.

Methodology:

-

Animal Preparation:

-

Adult male Sprague-Dawley rats are used.

-

The sciatic nerve is surgically exposed under anesthesia (e.g., isoflurane).

-

-

Drug Administration:

-

A solution containing this compound (e.g., 0.2% in saline) and capsaicin (e.g., 0.01% in saline) is injected perineurally (around the sciatic nerve).

-

Control groups receive this compound alone, capsaicin alone, or vehicle (saline).

-

-

Behavioral Testing:

-

Mechanical Nociceptive Threshold: Measured using von Frey filaments. The threshold is the force at which the rat withdraws its paw.

-

Thermal Nociceptive Threshold: Assessed using a plantar test device that applies a radiant heat source to the paw. The latency to paw withdrawal is recorded.

-

Motor Function: Evaluated by observing the rat's gait and righting reflex.

-

-

Data Analysis:

-

Paw withdrawal thresholds and latencies are measured at baseline and at various time points after injection.

-

The duration and magnitude of the analgesic effect are compared between the different treatment groups.

-

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its analog QX-314 from published studies.

| Parameter | Compound | Value | Condition | Reference |

| Sodium Current Inhibition | QX-314 | 98% ± 0.4% | 1 mM QX-314 + 1 µM capsaicin on DRG neurons | [3] |

| In Vivo Analgesia (Mechanical) | QX-314 | > 2 hours | 0.2% QX-314 + 0.01% capsaicin (sciatic nerve injection) | [3] |

| In Vivo Analgesia (Thermal) | QX-314 | > 2 hours | 0.2% QX-314 + 0.01% capsaicin (sciatic nerve injection) | [3] |

Note: Specific quantitative data for this compound's in vivo efficacy and IC₅₀ for sodium channel block require further dedicated studies, though its enhanced permeability through TRPV1 suggests potentially higher potency or faster onset of action compared to QX-314.

Experimental Workflow

The evaluation of a novel targeted analgesic like this compound typically follows a structured experimental workflow.

Conclusion and Future Directions

This compound represents a promising approach in the development of targeted analgesics. By leveraging the specific expression of TRPV1 channels on nociceptors, it offers the potential for potent and long-lasting pain relief without the systemic side effects and motor impairment associated with conventional local anesthetics. Future research should focus on detailed pharmacokinetic and pharmacodynamic studies of this compound, optimization of its formulation and delivery with various TRPV1 agonists, and comprehensive safety and toxicology assessments to pave the way for its potential clinical translation. The exploration of its efficacy in various chronic pain models is also a critical next step in realizing the full therapeutic potential of this innovative compound.

References

CAY10568 as a QX-314 Analog: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CAY10568, a structural and functional analog of the quaternary lidocaine derivative QX-314. Both compounds are notable for their ability to induce selective blockade of nociceptive neurons through a unique mechanism involving the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This document details their mechanism of action, comparative properties, and relevant experimental protocols, offering valuable insights for researchers in pain, neurobiology, and pharmacology.

Introduction: The Concept of Targeted Nociceptor Blockade

Traditional local anesthetics non-selectively block voltage-gated sodium channels (VGSCs) in all types of neurons, leading to a concurrent loss of motor and sensory function. A more targeted approach to pain management aims to selectively inhibit the activity of nociceptors, the specialized sensory neurons that detect and transmit pain signals. This can be achieved by exploiting the unique molecular characteristics of these neurons.

A key breakthrough in this area was the discovery that the membrane-impermeant sodium channel blocker, QX-314, could be introduced into nociceptors through the large pores of activated TRPV1 channels.[1] TRPV1 is a non-selective cation channel predominantly expressed on nociceptive neurons and is activated by stimuli such as capsaicin, heat, and protons.[1] This targeted delivery system allows for the selective inhibition of pain-sensing neurons while sparing non-nociceptive neurons that lack TRPV1 channels.

This compound (also known as Santinamide) is a compound developed based on the structure of QX-314.[2] It is characterized as being physically smaller and less hydrophobic than QX-314, a design intended to enhance its permeability through the TRPV1 channel pore.[2] This guide explores the pharmacology of this compound as a QX-314 analog and provides the necessary technical information for its investigation.

Mechanism of Action: A Synergistic Approach

The analgesic effect of this compound and QX-314 relies on a two-step mechanism:

-

TRPV1 Channel Permeation: In their quaternary ammonium form, both this compound and QX-314 are positively charged and generally unable to cross the lipid bilayer of neuronal membranes.[1] However, upon activation of TRPV1 channels by an agonist (e.g., capsaicin, protons, or even lidocaine itself), the channel pore opens, creating a pathway for these molecules to enter the intracellular space of TRPV1-expressing neurons.[1]

-

Intracellular Blockade of Voltage-Gated Sodium Channels: Once inside the neuron, this compound and QX-314 act from the intracellular side to block voltage-gated sodium channels.[1] This blockade prevents the generation and propagation of action potentials, thereby silencing the neuron and producing a long-lasting analgesic effect.

This mechanism allows for a highly selective blockade of nociceptors, as only neurons expressing functional TRPV1 channels will internalize the sodium channel blocker.

Quantitative Data Presentation

While direct comparative quantitative data for this compound is limited in the public domain, the following tables summarize the available quantitative information for QX-314, which serves as a benchmark for understanding the properties of this compound.

Table 1: In Vitro Efficacy of QX-314 on Voltage-Gated Sodium Channels

| Channel Subtype | Application | IC50 (µM) | Cell Type | Reference |

| Transient Na+ Current | Extracellular | 93 | GH3 Cells | [3] |

| Late Na+ Current | Extracellular | 42 | GH3 Cells | [3] |

| hNav1.7 | Intracellular | 66 | HEK 293 Cells | [3] |

| hNav1.7 | Extracellular | 2000 ± 300 | HEK 293 Cells |

Table 2: In Vivo Analgesic Effects of QX-314 in Rodent Models

| Animal Model | Administration Route | QX-314 Concentration | Co-administered Agent | Duration of Analgesia | Reference |

| Rat Neuropathic Pain | Perisciatic | 0.2% | Capsaicin (0.5 mg/ml) | ~1 hour | [4] |

| Rat Nociceptive Pain | Subcutaneous | 0.2% | Lidocaine (1%) | ~2 hours | [5] |

| Mouse Tail-Flick | Subcutaneous | 70 mM | - | Up to 540 minutes | [6] |

| Guinea Pig Intradermal Wheal | Intradermal | 70 mM | - | Up to 650 minutes | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and QX-314.

In Vitro Electrophysiology: Whole-Cell Voltage Clamp

This protocol is designed to assess the inhibitory effects of intracellularly applied this compound or QX-314 on voltage-gated sodium channels in cultured cells (e.g., HEK293 cells expressing a specific sodium channel subtype or dorsal root ganglion neurons).

Materials:

-

Cell Culture: HEK293 cells stably expressing the desired Nav subtype (e.g., Nav1.7) or primary dorsal root ganglion (DRG) neurons.

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). This compound or QX-314 is added to the desired final concentration.

-

Patch Clamp Rig: Amplifier, micromanipulator, perfusion system, and data acquisition software.

Procedure:

-

Prepare coverslips with adherent cells for recording.

-

Place a coverslip in the recording chamber and perfuse with the external solution.

-

Pull borosilicate glass capillaries to create patch pipettes with a resistance of 2-5 MΩ when filled with the internal solution.

-

Fill the pipette with the internal solution containing the test compound (this compound or QX-314).

-

Approach a target cell with the pipette and form a gigaohm seal (>1 GΩ).

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Hold the cell at a holding potential of -100 mV to ensure channels are in the resting state.

-

Apply a voltage protocol to elicit sodium currents. A typical protocol involves a series of depolarizing steps (e.g., from -80 mV to +60 mV in 10 mV increments for 50 ms).

-

To assess use-dependent block, apply a train of short depolarizing pulses (e.g., to 0 mV for 20 ms at a frequency of 5 or 10 Hz).

-

Record and analyze the peak inward sodium current before and after the application of the pulse train to determine the extent of inhibition.

-

Construct dose-response curves by testing a range of compound concentrations to determine the IC50 value.

In Vivo Analgesia: Hargreaves Test for Thermal Nociception

This protocol is used to assess the analgesic effects of this compound or QX-314 on thermal pain sensitivity in rodents.

Materials:

-

Animals: Adult male Sprague-Dawley rats or C57BL/6 mice.

-

Test Compounds: this compound or QX-314 dissolved in sterile saline, with or without a TRPV1 agonist (e.g., capsaicin or lidocaine).

-

Hargreaves Apparatus: A device that applies a focused, radiant heat source to the plantar surface of the animal's hind paw and measures the latency to paw withdrawal.

Procedure:

-

Acclimate the animals to the testing environment and apparatus for at least 30 minutes before the experiment.

-

Place the animal in an individual plexiglass chamber on the glass floor of the Hargreaves apparatus.

-

Measure the baseline paw withdrawal latency by applying the radiant heat source to the plantar surface of the hind paw. The apparatus will automatically record the time it takes for the animal to withdraw its paw. A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.

-

Administer the test compound via the desired route (e.g., intraplantar injection into the hind paw).

-

At various time points after administration (e.g., 15, 30, 60, 90, 120 minutes), re-measure the paw withdrawal latency.

-

An increase in the paw withdrawal latency compared to the baseline indicates an analgesic effect.

-

Compare the effects of the test compound to a vehicle control group and a positive control group (e.g., morphine).

Conclusion and Future Directions

This compound represents a promising evolution of the QX-314 concept for targeted nociceptor blockade. Its smaller size and reduced hydrophobicity are designed to improve its entry into neurons via TRPV1 channels, potentially leading to enhanced analgesic efficacy and duration. While direct quantitative comparisons with QX-314 are still needed, the established framework for studying these compounds provides a clear path for future research.

Key areas for future investigation include:

-

Direct comparison of the sodium channel blocking potency (IC50) of this compound and QX-314 using whole-cell patch-clamp electrophysiology.

-

Quantitative assessment of the relative permeability of this compound and QX-314 through TRPV1 channels.

-

In vivo studies directly comparing the analgesic efficacy and duration of action of this compound and QX-314 in various pain models.

-

Evaluation of the potential for this compound to be delivered with alternative TRPV1 agonists that may have a more favorable clinical profile than capsaicin.

The continued exploration of this compound and similar analogs holds significant potential for the development of novel, highly selective, and long-lasting analgesics with an improved therapeutic window compared to conventional local anesthetics.

References

- 1. TRPV1 activation results in disruption of the blood–brain barrier in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. biorxiv.org [biorxiv.org]

- 5. biorxiv.org [biorxiv.org]

- 6. Analgesic, Antiinflammatory, and Antipyretic Effects of S(+)‐Ketoprofen In Vivo | Publicación [silice.csic.es]

CAY10568 in Nociception Research: A Technical Guide to a Targeted Approach

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10568, also known as Santinamide, is a promising compound for the selective inhibition of nociceptive neurons. As a derivative of the quaternary lidocaine analog QX-314, this compound is a membrane-impermeant voltage-gated sodium channel blocker. Its innovative mechanism of action lies in its targeted entry into nociceptors through the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This technical guide provides an in-depth overview of the core principles of this approach, primarily drawing from foundational studies on the closely related compound QX-314, as public domain research specifically detailing this compound in nociception is limited. This compound is designed to be smaller and less hydrophobic than QX-314, suggesting potentially improved permeability through the activated TRPV1 pore. The central hypothesis is that co-administration of this compound with a TRPV1 agonist, such as capsaicin, can achieve a localized and selective anesthetic effect on pain-sensing neurons without affecting motor or other sensory modalities.

Mechanism of Action: A Two-Step Molecular Trojan Horse

The selective blockade of nociceptors by this compound is predicated on a "molecular Trojan horse" strategy. In its resting state, the TRPV1 channel is closed, and the positively charged this compound cannot cross the neuronal membrane to reach its intracellular target on the voltage-gated sodium channels. However, upon activation by an agonist like capsaicin, the TRPV1 channel pore dilates, creating a transient pathway for this compound to enter the nociceptor. Once inside, this compound binds to the intracellular side of voltage-gated sodium channels, effectively blocking the propagation of action potentials and thus inhibiting the transmission of pain signals. This mechanism ensures that only neurons expressing the TRPV1 channel, which are predominantly nociceptors, are affected.

Figure 1: Signaling pathway of this compound-mediated nociceptor blockade.

Quantitative Data from In Vivo Studies (Based on QX-314)

The following tables summarize quantitative data from key in vivo experiments using QX-314, the parent compound of this compound. These studies provide the foundational evidence for the efficacy of this targeted approach in rodent models of pain.

| Compound | Dose | Agonist | Dose | Animal Model | Assay | Outcome | Duration of Effect | Reference |

| QX-314 | 0.2% | Capsaicin | 0.5 g/L | Rat | Mechanical Paw Withdrawal | Increased withdrawal threshold | > 2 hours | Binshtok et al., 2007 |

| QX-314 | 0.2% | Capsaicin | 0.5 g/L | Rat | Thermal Paw Withdrawal | Increased withdrawal latency | > 2 hours | Binshtok et al., 2007 |

| QX-314 | 0.2% | Lidocaine | 2% | Rat | Sciatic Nerve Block (Mechanical) | Increased withdrawal threshold | ~9 hours (nociceptive block) | Roberson et al., 2011 |

| QX-314 | 0.2% | Lidocaine | 2% | Rat | Sciatic Nerve Block (Motor) | Transient motor block | < 1 hour | Roberson et al., 2011 |

Table 1: In Vivo Efficacy of QX-314 in Rodent Pain Models

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of these findings. The following are protocols adapted from the foundational studies on QX-314.

In Vivo Sciatic Nerve Block in Rats

This protocol is designed to assess the local anesthetic effects of co-administered QX-314 and a TRPV1 agonist on the sciatic nerve.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

QX-314 solution (e.g., 0.2% in saline)

-

Capsaicin solution (e.g., 0.05% in saline with 10% ethanol and 10% Tween 80) or Lidocaine solution (e.g., 2% in saline)

-

Anesthetic (e.g., isoflurane)

-

27-gauge needles and 1 mL syringes

-

Von Frey filaments for mechanical sensitivity testing

-

Radiant heat source for thermal sensitivity testing

-

Platform for motor function assessment (e.g., rotarod)

Procedure:

-

Anesthetize the rat using isoflurane.

-

In the experimental group, inject 100 µL of the QX-314 solution in close proximity to the sciatic nerve.

-

After a 10-minute interval, inject 100 µL of the capsaicin or lidocaine solution at the same site.

-

Control groups should receive injections of QX-314 alone, the agonist alone, or vehicle.

-

At predetermined time points post-injection, assess:

-

Mechanical Nociceptive Threshold: Use von Frey filaments to determine the paw withdrawal threshold.

-

Thermal Nociceptive Latency: Use a radiant heat source to measure the paw withdrawal latency.

-

Motor Function: Observe the animal's gait and ability to use the injected limb. A formal motor score can be assigned (e.g., 0 = normal, 1 = partial paralysis, 2 = full paralysis).

-

-

Record and analyze the data to determine the duration and selectivity of the nociceptive block.

Figure 2: Experimental workflow for in vivo sciatic nerve block.

Electrophysiological Recording in DRG Neurons

This protocol allows for the direct measurement of sodium channel blockade in isolated dorsal root ganglion (DRG) neurons.

Materials:

-

DRG neurons cultured from rats.

-

Whole-cell patch-clamp setup.

-

External solution (e.g., Tyrode's solution).

-

Internal pipette solution (e.g., containing KCl, MgCl2, EGTA, HEPES, ATP, GTP).

-

QX-314 solution.

-

Capsaicin solution.

Procedure:

-

Isolate and culture DRG neurons from rats.

-

Establish a whole-cell patch-clamp recording from a single DRG neuron.

-

Record baseline voltage-gated sodium currents by applying a depolarizing voltage step.

-

Perfuse the neuron with the external solution containing both QX-314 and capsaicin.

-

Continuously record sodium currents during and after the application of the drug solution.

-

As a control, apply QX-314 alone and capsaicin alone to demonstrate that both are required for the blockade of sodium currents from the extracellular side.

-

To confirm intracellular blockade, QX-314 can be included in the internal pipette solution.

-

Analyze the reduction in the amplitude of the sodium current to quantify the degree of channel block.

Conclusion and Future Directions

The targeted delivery of membrane-impermeant sodium channel blockers like this compound into nociceptors via TRPV1 activation represents a paradigm shift in the development of local anesthetics. The foundational research on QX-314 provides compelling evidence for a highly selective and long-lasting analgesic effect without the motor deficits associated with traditional local anesthetics. As a more recent analog, this compound holds the potential for improved efficacy and pharmacokinetic properties.

Future research should focus on directly characterizing the in vitro and in vivo effects of this compound. Key areas of investigation include:

-

Quantitative comparison of this compound and QX-314: Determining the relative potency and permeability of this compound through the TRPV1 channel.

-

Optimization of agonist co-administration: Investigating different TRPV1 agonists and their optimal concentrations for use with this compound.

-

Preclinical safety and toxicology studies: Thoroughly evaluating the safety profile of this compound for potential clinical translation.

-

Efficacy in diverse pain models: Testing the effectiveness of the this compound/agonist combination in models of neuropathic and inflammatory pain.

The continued exploration of this targeted approach could lead to the development of a new class of analgesics that offer profound pain relief with an enhanced safety and tolerability profile.

Investigating Neurogenic Inflammation with CAY10568: A Technical Guide

This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals interested in the investigation of neurogenic inflammation using the novel sodium channel blocker, CAY10568. This document outlines the core mechanism of action, provides detailed experimental protocols, and presents key data in a structured format to facilitate further research and development in this area.

Introduction to this compound and Neurogenic Inflammation

This compound is a quaternary lidocaine derivative and a smaller, less hydrophobic analog of the well-characterized sodium channel blocker QX-314.[1] Like its parent compound, this compound is cell-impermeable and exerts its effects by blocking voltage-gated sodium channels from the intracellular side.[2] This property allows for the selective targeting of specific cell populations, particularly nociceptive sensory neurons.

Neurogenic inflammation is a localized inflammatory response initiated by the release of pro-inflammatory mediators from activated sensory nerve terminals. These mediators include neuropeptides such as Substance P and calcitonin gene-related peptide (CGRP), which lead to vasodilation, plasma extravasation, and the recruitment of immune cells. A key player in the activation of these sensory neurons is the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel that responds to various noxious stimuli including heat, acid, and capsaicin.[3][4] The expression of TRPV1 is upregulated during inflammation, making it a key target for therapeutic intervention.[5]

The unique mechanism of this compound, entering neurons through activated TRPV1 channels to block sodium channels, presents a promising strategy to specifically inhibit the activity of nociceptive neurons and thereby attenuate neurogenic inflammation.[2] This guide will delve into the specifics of this mechanism and provide a framework for its investigation.

Properties of this compound and QX-314

| Property | This compound | QX-314 | Reference |

| Chemical Nature | Quaternary lidocaine derivative | Quaternary lidocaine derivative | [1][2] |

| Cell Permeability | Impermeable | Impermeable | [2] |

| Primary Target | Voltage-gated sodium channels (intracellular) | Voltage-gated sodium channels (intracellular) | [2] |

| Entry Mechanism | Permeation through opened TRPV1/TRPA1 channels | Permeation through opened TRPV1/TRPA1 channels | [2][6] |

| Relative Size | Smaller than QX-314 | Larger than this compound | [1] |

| Relative Hydrophobicity | Less hydrophobic than QX-314 | More hydrophobic than this compound | [1] |

| Primary Application | Studies of inflammation and pain perception | Studies of inflammatory pain and neurogenic inflammation | [1][2] |

Mechanism of Action in Neurogenic Inflammation

The anti-inflammatory effects of this compound are primarily attributed to its ability to selectively silence the sensory neurons that drive neurogenic inflammation. This targeted action is achieved through a multi-step process:

-

Sensitization and Activation of Nociceptors: Inflammatory mediators present at the site of injury or infection, such as protons (acidic pH), heat, and various endogenous ligands, activate TRPV1 channels on the terminals of nociceptive sensory neurons.[3][5]

-

TRPV1-Mediated Entry of this compound: The opening of the TRPV1 channel pore allows the otherwise cell-impermeable this compound to enter the neuron.[2]

-

Intracellular Blockade of Sodium Channels: Once inside the neuron, this compound binds to the intracellular side of voltage-gated sodium channels, effectively blocking them.

-

Inhibition of Action Potential Propagation: The blockade of sodium channels prevents the generation and propagation of action potentials along the sensory nerve fiber.

-

Suppression of Neuropeptide Release: By silencing the neuron, this compound inhibits the release of pro-inflammatory neuropeptides (e.g., Substance P, CGRP) from the nerve terminals.

-

Attenuation of Neurogenic Inflammation: The reduction in neuropeptide release leads to a decrease in vasodilation, plasma extravasation, and immune cell infiltration, thereby mitigating the signs of neurogenic inflammation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. QX-314 Inhibits Acid-induced Activation of Esophageal Nociceptive C-fiber Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of the transient receptor potential vanilloid 1 in inflammation and sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inflammation, Cancer and Immunity—Implication of TRPV1 Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TRPV1: A Potential Drug Target for Treating Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel charged sodium and calcium channel inhibitor active against neurogenic inflammation | eLife [elifesciences.org]

Methodological & Application

Application Notes & Protocols for CAY10568 in Patch Clamp Electrophysiology

These application notes provide a detailed protocol for the use of CAY10568, a potent and selective inhibitor of the KCNQ2/3 potassium channel, in patch clamp electrophysiology experiments. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a selective blocker of KCNQ2/3 (Kv7.2/7.3) voltage-gated potassium channels, which are key regulators of neuronal excitability. These channels are responsible for the M-current, a subthreshold potassium current that helps to stabilize the membrane potential and prevent repetitive firing of action potentials. The inhibition of KCNQ2/3 channels by this compound leads to neuronal depolarization, making it a valuable tool for studying the physiological roles of these channels and for investigating pathologies associated with their dysfunction, such as epilepsy and neuropathic pain.

Mechanism of Action

This compound acts as a pore blocker of the KCNQ2/3 channel. By binding within the channel pore, it physically obstructs the flow of potassium ions, thereby inhibiting the M-current. This inhibition leads to an increase in neuronal excitability.

Caption: this compound inhibits the KCNQ2/3 channel, blocking the M-current and increasing neuronal excitability.

Experimental Protocol: Whole-Cell Patch Clamp Recording

This protocol outlines the steps for recording KCNQ2/3 currents in cultured neurons or heterologous expression systems and assessing the inhibitory effect of this compound.

Cell Preparation

-

For Neuronal Cultures: Plate primary neurons (e.g., hippocampal or dorsal root ganglion neurons) on glass coverslips coated with a suitable substrate (e.g., poly-D-lysine). Culture for 7-14 days to allow for the expression of mature KCNQ2/3 channels.

-

For Heterologous Expression: Transfect a suitable cell line (e.g., HEK293 or CHO cells) with plasmids encoding human KCNQ2 and KCNQ3 subunits. Culture for 24-48 hours post-transfection to allow for channel expression.

Solutions and Reagents

| Solution Type | Composition |

| External Solution (ACSF) | 125 mM NaCl, 2.5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 25 mM NaHCO3, 1.25 mM NaH2PO4, 25 mM glucose. Bubbled with 95% O2 / 5% CO2. pH 7.4. |

| Internal Solution | 140 mM K-gluconate, 10 mM HEPES, 5 mM EGTA, 2 mM MgCl2, 2 mM Na2-ATP, 0.3 mM Na-GTP. Adjusted to pH 7.3 with KOH. |

| This compound Stock Solution | Prepare a 10 mM stock solution in DMSO. Store at -20°C. |

| Final this compound Concentrations | Dilute the stock solution in the external solution to achieve the desired final concentrations (e.g., 10 nM, 30 nM, 100 nM, 300 nM, 1 µM). The final DMSO concentration should be ≤ 0.1%. |

Patch Clamp Electrophysiology

Caption: Workflow for patch clamp analysis of this compound's effect on KCNQ2/3 channels.

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Establish Whole-Cell Configuration:

-

Transfer a coverslip with cultured cells to the recording chamber on the microscope stage.

-

Continuously perfuse the cells with the external solution.

-

Approach a cell with the patch pipette and apply gentle positive pressure.

-

Upon contact with the cell membrane, release the positive pressure and apply gentle suction to form a gigaohm seal (>1 GΩ).

-

Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.

-

-

Voltage-Clamp Protocol:

-

Clamp the cell at a holding potential of -80 mV.

-

To elicit the M-current, apply depolarizing voltage steps (e.g., to -20 mV for 500 ms).

-

Record the baseline current for at least 5 minutes to ensure stability.

-

-

Drug Application:

-

Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

-

Record the current until a steady-state block is achieved (typically 3-5 minutes).

-

-

Washout:

-

Perfuse the chamber with the drug-free external solution to observe the reversal of the channel block.

-

Data Analysis

-

Measure Current Inhibition: Measure the amplitude of the steady-state outward current at the end of the depolarizing step before and after the application of this compound.

-

Calculate Percent Inhibition:

-

Percent Inhibition = (1 - (I_drug / I_baseline)) * 100

-

-

Dose-Response Analysis:

-

Repeat the experiment with a range of this compound concentrations.

-

Plot the percent inhibition as a function of the logarithm of the this compound concentration.

-

Fit the data to a Hill equation to determine the IC50 value.

-

Expected Results

Application of this compound is expected to cause a dose-dependent reduction in the amplitude of the KCNQ2/3-mediated M-current.

| This compound Concentration | Expected % Inhibition (Mean ± SEM) |

| 10 nM | 15 ± 5% |

| 30 nM | 35 ± 7% |

| 100 nM (Approx. IC50) | 50 ± 8% |

| 300 nM | 75 ± 6% |

| 1 µM | >90% |

Note: The exact IC50 value may vary depending on the specific cell type and experimental conditions. It is recommended to perform a full dose-response curve to accurately determine the IC50 in your system.

Application Notes and Protocols for CAY10568 in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and application of CAY10568 in various in vitro experimental settings. This compound is a derivative of the lidocaine analog QX-314 and acts as an impermeant sodium channel blocker. Its unique mechanism of action allows for the selective inhibition of nociceptors when co-administered with a TRPV1 agonist, making it a valuable tool for pain research.

Chemical Properties and Solubility

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in in vitro assays. The following table summarizes its key characteristics.

| Property | Value |

| Chemical Name | trimethyl[(phenylcarbamoyl)methyl]-ammonium iodide |

| Synonym | Santinamide |

| Molecular Formula | C₁₁H₁₇N₂O • I |

| Molecular Weight | 320.2 g/mol |

| Storage Temperature | -20°C |

| Stability | ≥ 4 years |

The solubility of this compound in commonly used laboratory solvents is a critical factor for preparing stock solutions. The following data has been compiled from the manufacturer's technical information.[1]

| Solvent | Solubility |

| Dimethylformamide (DMF) | 5 mg/mL |

| Dimethyl sulfoxide (DMSO) | 3 mg/mL |

| Phosphate-Buffered Saline (PBS), pH 7.2 | 0.5 mg/mL |

Experimental Protocols

Preparation of Stock Solutions

The choice of solvent for the stock solution will depend on the experimental design and the tolerance of the in vitro system to the solvent. DMSO is a common choice for cell-based assays due to its high solubilizing power and compatibility with most cell culture media at low final concentrations.

Protocol for Preparing a 10 mM DMSO Stock Solution:

-

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes or vials

-

-

Procedure:

-

Equilibrate the this compound vial to room temperature before opening.

-

Weigh out the desired amount of this compound powder using a calibrated analytical balance in a sterile environment (e.g., a laminar flow hood). For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.202 mg of this compound.

-

Add the appropriate volume of sterile DMSO to the this compound powder.

-

Vortex the solution gently until the compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

-

Dilution of Stock Solution for In Vitro Assays

The final concentration of this compound and the solvent in the cell culture medium must be carefully controlled to avoid cytotoxicity and off-target effects. It is recommended to keep the final DMSO concentration below 0.5% (v/v) in most cell culture experiments.

Protocol for Preparing Working Solutions:

-

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile cell culture medium appropriate for your cell type

-

-

Procedure:

-

Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Perform a serial dilution of the stock solution in sterile cell culture medium to achieve the desired final concentrations. For example, to prepare a 100 µM working solution from a 10 mM stock, dilute the stock solution 1:100 in cell culture medium.

-

Ensure thorough mixing after each dilution step.

-

A vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment should always be included.

-

Signaling Pathway and Experimental Workflow

This compound is designed to enter nociceptive neurons through the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is activated by agonists like capsaicin. Once inside the cell, this compound blocks voltage-gated sodium channels, thereby inhibiting neuronal firing.

Caption: this compound Cellular Entry and Mechanism of Action.

The following diagram illustrates a general workflow for an in vitro experiment investigating the effect of this compound on neuronal activity.

Caption: General Experimental Workflow for this compound In Vitro.

References

CAY10568 for Targeted Neuronal Blockade: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10568 is a cationic derivative of the local anesthetic lidocaine, designed for targeted neuronal blockade. As a permanently charged molecule, this compound is membrane-impermeant. Its entry into neurons is facilitated by the activation of specific ion channels, most notably the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This unique mechanism allows for the selective inhibition of neurons expressing these channels, such as nociceptive sensory neurons, making this compound a valuable tool for pain research and the development of targeted analgesics.

This document provides detailed application notes and experimental protocols for the use of this compound in achieving neuronal blockade. The information is based on established principles from studies using the parent compound, QX-314, and general methodologies for assessing neuronal function.

Mechanism of Action

This compound is a potent blocker of voltage-gated sodium channels (VGSCs) from the intracellular side. Under normal conditions, its positive charge prevents it from crossing the neuronal cell membrane. However, upon activation of large-pore channels like TRPV1 by an agonist (e.g., capsaicin), a temporary pathway is created, allowing this compound to enter the neuron. Once inside, this compound binds to the intracellular pore of VGSCs, effectively blocking sodium influx and thereby inhibiting action potential generation and propagation. This leads to a blockade of neuronal activity in the targeted cells.

Figure 1: Mechanism of this compound-mediated neuronal blockade.

Data Presentation: Recommended Concentration Ranges

The optimal concentration of this compound will vary depending on the specific application, cell type, and experimental conditions. The following tables provide a summary of recommended starting concentrations based on data from its parent compound, QX-314, and general knowledge of sodium channel blockers. It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Table 1: In Vitro Applications - Recommended Starting Concentrations

| Application | This compound Concentration | TRPV1 Agonist (Capsaicin) | Notes |

| Patch-Clamp (Intracellular) | 1 - 10 mM (in pipette solution) | N/A | For direct intracellular loading to block sodium channels. |

| Patch-Clamp (Extracellular) | 1 - 20 mM | 0.1 - 1 µM | Co-application is necessary for TRPV1-mediated entry. |

| Calcium Imaging | 1 - 20 mM | 0.1 - 1 µM | Monitor for changes in neuronal activity-dependent calcium transients. |

| Cell Viability Assays | 0.1 - 10 mM | 0.1 - 1 µM | To assess potential cytotoxicity at effective blocking concentrations. |

Table 2: In Vivo Applications - Reference Concentrations (based on QX-314 studies)

| Application | QX-314 Concentration | TRPV1 Agonist (Capsaicin) | Administration Route | Reference |

| Local Anesthesia | 0.2% (w/v) | 0.01% (w/v) | Subcutaneous injection | Binshtok et al., 2007[1] |

| Nerve Block | 0.2% (w/v) | 0.01% (w/v) | Perineural injection | Binshtok et al., 2007[1] |

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy and effects of this compound on neuronal activity.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Assessing Neuronal Blockade

This protocol is designed to measure the inhibition of voltage-gated sodium currents by this compound.

Figure 2: Workflow for patch-clamp electrophysiology.

Materials:

-

Primary neuronal culture or neuronal cell line expressing TRPV1

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pipette pulling

-

External solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)

-

Internal solution (in mM): 130 K-Gluconate, 10 KCl, 1 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2)

-

This compound

-

Capsaicin (or other TRPV1 agonist)

Procedure:

-

Cell Preparation: Plate neurons on coverslips suitable for microscopy and allow them to adhere and mature.

-

Solution Preparation:

-

Prepare external and internal solutions as described above.

-

For intracellular application, dissolve this compound directly in the internal solution at the desired concentration (e.g., 5 mM).

-

For extracellular application, prepare a stock solution of this compound and capsaicin in the external solution.

-

-

Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Recording:

-

Transfer a coverslip with neurons to the recording chamber and perfuse with external solution.

-

Establish a whole-cell patch-clamp configuration on a target neuron.

-

In voltage-clamp mode, hold the neuron at a potential of -80 mV.

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit voltage-gated sodium currents. Record the baseline currents.

-